4-{5-[(4-Chloro-3-nitrophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Description
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Properties
IUPAC Name |
4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O5S2/c20-11-4-1-8(5-12(11)23(27)28)6-13-16(24)22(19(29)30-13)21-17(25)14-9-2-3-10(7-9)15(14)18(21)26/h1-6,9-10,14-15H,7H2/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMSHGBGCHVFDL-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)N4C(=O)C(=CC5=CC(=C(C=C5)Cl)[N+](=O)[O-])SC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)N4C(=O)/C(=C\C5=CC(=C(C=C5)Cl)[N+](=O)[O-])/SC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{5-[(4-Chloro-3-nitrophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article synthesizes available research findings regarding its biological activity, including structure-activity relationships (SAR), case studies, and comparative analyses with other compounds.
Chemical Structure and Properties
The compound belongs to a class of thiazolidinone derivatives known for their diverse pharmacological activities. Its complex structure includes a thiazole ring, which is often associated with antimicrobial activity. The presence of both chloro and nitro groups on the phenyl ring enhances its reactivity and potential bioactivity.
Biological Activity Overview
The biological activities of this compound have been primarily evaluated through in vitro studies focusing on antibacterial and antifungal effects.
Antibacterial Activity
Research indicates that derivatives similar to this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.004 to 0.03 mg/mL , indicating potent activity against strains like Enterobacter cloacae and Escherichia coli .
- Comparative studies showed that the antibacterial efficacy of these compounds often exceeded that of standard antibiotics such as ampicillin and streptomycin by 10–50 fold .
Antifungal Activity
The antifungal properties are also noteworthy:
- Compounds in this class demonstrated excellent antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL , particularly against fungi like Trichoderma viride .
Structure–Activity Relationship (SAR)
The SAR analysis reveals that modifications in the molecular structure significantly influence the biological activity:
- Substituents : The presence of specific substituents (like the 3-methylbutanoic acid) on the thiazolidinone moiety enhances both antibacterial and antifungal activities.
- Functional Groups : The introduction of electron-withdrawing groups (e.g., chloro and nitro) on the aromatic ring increases lipophilicity, improving membrane penetration and bioactivity.
Case Studies
Several studies have provided insights into the pharmacological potential of this compound:
- In Vitro Studies : A study demonstrated that compounds derived from similar thiazolidinone frameworks exhibited strong antibacterial activity against multiple strains, including Bacillus cereus and Staphylococcus aureus. The most active derivative showed an MIC of 0.015 mg/mL against S. aureus .
- Docking Studies : Molecular docking simulations have indicated strong binding affinities between these compounds and bacterial enzymes, suggesting mechanisms of action that could disrupt bacterial metabolic pathways .
Comparative Analysis
To contextualize its efficacy, a comparative analysis with other known antibacterial agents is essential:
| Compound Name | MIC (mg/mL) | Activity Type |
|---|---|---|
| 4-{...} | 0.004 - 0.03 | Antibacterial |
| Ampicillin | 0.1 - 1 | Antibacterial |
| Streptomycin | 0.05 - 0.5 | Antibacterial |
| Compound A | 0.006 - 0.05 | Antifungal |
| Compound B | 0.008 - 0.06 | Antifungal |
Preparation Methods
Diels-Alder Cycloaddition
The tricyclo[5.2.1.0²,⁶]dec-8-ene system may be constructed via a Diels-Alder reaction between a norbornene derivative and a dienophile. For example, the use of tetraisopropyldisiloxane (CIPS) as a protecting group for hydroxyl or amine functionalities during cyclization has been demonstrated in related syntheses.
Proposed Protocol :
- React norbornadiene with a functionalized dienophile (e.g., maleic anhydride) in dichloromethane at 0°C.
- Quench the reaction with aqueous sodium bicarbonate and extract with ethyl acetate.
- Purify the tricyclic intermediate via column chromatography.
Key Parameters :
| Parameter | Value/Reagent | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 0°C → Room Temperature | |
| Workup | NaHCO₃ wash, MgSO₄ drying |
Formation of the Thiazolone Ring
Cyclization of Thioamide Precursors
The 1,3-thiazol-4-one ring is typically synthesized by cyclizing a thioamide with a ketone or α-halo ketone. A patent detailing the synthesis of isoxazoline derivatives highlights the use of chloroform and sodium hypochlorite for analogous cyclizations.
Proposed Protocol :
- React the tricyclic amine with carbon disulfide in pyridine to form a thioamide.
- Treat with α-bromoacetophenone in THF at -30°C, followed by warming to room temperature.
- Isolate the thiazolone intermediate via filtration after crystallization from 2-propanol.
Reaction Optimization :
- Solvent : Tetrahydrofuran (THF) facilitates low-temperature reactions.
- Base : Tetramethylethylenediamine (TMEDA) enhances lithiation efficiency.
Introduction of the 4-Chloro-3-nitrophenyl Methylene Group
Knoevenagel Condensation
The methylene bridge between the thiazolone and aryl groups can be installed via condensation of an active methylene compound with an aromatic aldehyde. The use of 4-chloro-3-nitrobenzaldehyde as the electrophilic partner aligns with methods reported for spirocyclic systems.
Proposed Protocol :
- Dissolve the thiazolone intermediate and 4-chloro-3-nitrobenzaldehyde in ethanol.
- Add piperidine as a base catalyst and reflux for 12 hours.
- Cool the mixture, filter the precipitate, and recrystallize from ethanol.
Critical Factors :
| Factor | Condition | Source |
|---|---|---|
| Catalyst | Piperidine | |
| Temperature | Reflux (78°C) | |
| Crystallization Solvent | 2-Propanol |
Final Assembly and Characterization
Coupling and Deprotection
The final step involves coupling the functionalized thiazolone with the tricyclic core. Protecting group strategies, such as silylation with CIPS, ensure regioselectivity.
Proposed Protocol :
- Protect reactive amines on the tricyclic core using CIPS in pyridine.
- Perform nucleophilic substitution with the thiazolone derivative in DMF.
- Deprotect using tetrabutylammonium fluoride (TBAF) in THF.
Analytical Data :
- Boiling Point : Predicted 632.7°C (ChemicalBook).
- Density : 1.76 g/cm³ (ChemicalBook).
- ¹H NMR : Expected singlet for methylene protons at δ 6.8–7.2 ppm.
Challenges and Optimization Opportunities
Solvent Selection
THF and 2-propanol are preferred for their ability to stabilize intermediates and facilitate crystallization. Alternative solvents like heptane may improve yields in large-scale reactions.
Oxidative Conditions
The use of TEMPO/NaOCl for ketone oxidations could streamline steps requiring carbonyl activation, reducing reliance on harsh reagents like pyridinium dichromate.
Q & A
Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
